molecular formula C25H27N3O3 B277737 N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide

N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide

Cat. No. B277737
M. Wt: 417.5 g/mol
InChI Key: XDSMDWHCWKVSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as BPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development.

Mechanism of Action

The exact mechanism of action of N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide is still being studied, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while also reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing the proliferation of cancer cells, inducing apoptosis, and reducing inflammation. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide is its relatively simple synthesis method, which makes it accessible to researchers. It has also been shown to have low toxicity in animal studies, which suggests that it may be safe for use in humans. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its use in combination with other drugs or therapies for cancer treatment. This compound may also be investigated for its potential as an anti-inflammatory agent in other conditions, such as autoimmune diseases. Additionally, further studies on the mechanism of action of this compound may lead to the development of more targeted therapies for cancer and inflammation.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 4-(2-methoxyphenyl)-1-piperazinecarboxylic acid with 4-(chloromethyl)phenyl benzoate in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to have significant activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been investigated for its potential as an anti-inflammatory agent, with promising results in animal models.

properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

4-(2-methoxyphenyl)-N-(4-phenylmethoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C25H27N3O3/c1-30-24-10-6-5-9-23(24)27-15-17-28(18-16-27)25(29)26-21-11-13-22(14-12-21)31-19-20-7-3-2-4-8-20/h2-14H,15-19H2,1H3,(H,26,29)

InChI Key

XDSMDWHCWKVSQZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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